(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Description
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine (CAS 646997-14-0) is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with a methyl group at position 1 and a methanamine substituent at position 4 (Figure 1). Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . The compound is commercially available for research purposes at ≥95% purity from suppliers such as AK Scientific and Santa Cruz Biotechnology .
Key physicochemical properties include:
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXUDPXGOCGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine, also known as 1-Methyl-THQ-methanamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications, particularly in cancer treatment and histone demethylase inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 160.22 g/mol. The compound is characterized by its tetrahydroquinoline structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 646997-14-0 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Purity | >95% |
Research indicates that this compound acts primarily as an inhibitor of histone demethylases. These enzymes play a crucial role in the regulation of gene expression by modifying histones, which can affect cancer cell proliferation and survival. By inhibiting these enzymes, the compound may restore normal gene expression patterns in cancerous cells.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines including prostate cancer and breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
- Histone Demethylase Inhibition : The compound has shown significant activity against histone demethylases such as JMJD2A and LSD1. Inhibition of these enzymes can lead to increased levels of trimethylated histones associated with tumor suppressor genes.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects that enhance its anticancer efficacy.
Case Studies
A selection of case studies highlights the biological activity of this compound:
- Study on Prostate Cancer : A study published in Cancer Research demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of prostate cancer when administered alongside standard therapies .
- Breast Cancer Cell Lines : Research conducted on MCF-7 breast cancer cell lines indicated that the compound effectively induced apoptosis through the intrinsic pathway mediated by mitochondrial changes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Tetrahydroquinoline Derivatives
Positional Isomers: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (R9Y)
- Molecular Formula : C₁₁H₁₆N₂ (identical to the target compound)
- Key Difference : Methanamine substituent at position 6 instead of position 4 (Figure 1).
- Systematic Name: (1-Methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine .
- Implications: Positional isomerism may alter steric effects, hydrogen bonding, or receptor interactions. No CCS or biological activity data are available for direct comparison.
Functional Group Variation: 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one
- Structure : Features a ketone group at position 4 instead of methanamine.
- Synthesis : Prepared via high-performance liquid chromatography (HPLC) and validated via LC-MS and NMR .
Core Structure Modification: (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Structure: Replaces the quinoline nitrogen with a carbon atom, forming a tetrahydronaphthalene (tetralin) core.
- Molecular Formula : C₁₂H₁₇N (vs. C₁₁H₁₆N₂ for the target compound) .
- Implications : The absence of a heteroatom reduces polarity and may enhance lipophilicity, affecting bioavailability or membrane permeability.
Neuroactive Analogues: 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)
- Structure : A tetrahydropyridine neurotoxin with a methyl group at position 1.
- Biological Relevance : MPTP induces Parkinsonian symptoms by targeting dopaminergic neurons. Modafinil, a neuroprotective agent, mitigates MPTP-induced dopamine depletion .
- Implications: While structurally distinct (pyridine vs. quinoline), the shared tetrahydro-heterocyclic scaffold highlights the importance of ring substitution patterns in neuroactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
